Thiazolidin-4-one, 3-ethyl-5-(1-ethyl-1H-pyrazol-4-ylmethylene)-2-thioxo-
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Overview
Description
Thiazolidin-4-one, 3-ethyl-5-(1-ethyl-1H-pyrazol-4-ylmethylene)-2-thioxo- is a heterocyclic compound that features a thiazolidinone core with various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidin-4-one, 3-ethyl-5-(1-ethyl-1H-pyrazol-4-ylmethylene)-2-thioxo- typically involves the condensation of thiazolidinone derivatives with pyrazole aldehydes. A common method includes:
Starting Materials: Thiazolidin-4-one and 1-ethyl-1H-pyrazole-4-carbaldehyde.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Procedure: The mixture is stirred at room temperature or under reflux conditions until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Systems: Employing more efficient solvent systems or solvent-free conditions.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidin-4-ol derivatives.
Substitution: Various substituted thiazolidinone or pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial: Exhibits antimicrobial properties against various bacterial and fungal strains.
Antioxidant: Potential antioxidant activity, useful in reducing oxidative stress.
Medicine
Anti-inflammatory: Investigated for anti-inflammatory properties.
Anticancer: Potential anticancer activity through inhibition of specific enzymes or pathways.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use in agrochemicals for pest control.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Antimicrobial: Disrupts cell wall synthesis or protein function in microbes.
Antioxidant: Scavenges free radicals and reduces oxidative damage.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines.
Anticancer: Induces apoptosis or inhibits cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2-one: Lacks the thioxo group, different biological activity.
Pyrazole derivatives: Similar core structure but different substituents, leading to varied activities.
Thiazolidinediones: Used in diabetes treatment, different mechanism of action.
Uniqueness
Structural Features: The combination of thiazolidinone and pyrazole moieties with specific substituents.
Biological Activity: Unique spectrum of biological activities due to the specific structure.
Properties
Molecular Formula |
C11H13N3OS2 |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(1-ethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13N3OS2/c1-3-13-7-8(6-12-13)5-9-10(15)14(4-2)11(16)17-9/h5-7H,3-4H2,1-2H3/b9-5- |
InChI Key |
KKPRKUAVHKFPLL-UITAMQMPSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C\2/C(=O)N(C(=S)S2)CC |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)CC |
Origin of Product |
United States |
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